6-Chloro-2-iodo-1-methyl-1H-indole

Immuno-oncology IDO1 inhibitor Cellular assay

6-Chloro-2-iodo-1-methyl-1H-indole offers orthogonal reactivity: the weak C2–I bond enables selective Suzuki/Heck/Sonogashira couplings while C6–Cl remains intact for subsequent SNAr or Buchwald-Hartwig amination, enabling programmable synthesis of 2,3,6-trisubstituted indole libraries. The 6-chloro substituent is pharmacophorically essential, delivering IDO1 inhibition (IC50 3–4 nM in HeLa cells), CB1 receptor binding, and MDM2/MDMx-p53 antagonism. 2-Bromo analogs reduce coupling efficiency; des-chloro analogs lose potency. Choose this intermediate for IDO1, CB1, or p53 pathway drug discovery.

Molecular Formula C9H7ClIN
Molecular Weight 291.51 g/mol
CAS No. 174734-20-4
Cat. No. B174081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-iodo-1-methyl-1H-indole
CAS174734-20-4
Synonyms1H-Indole, 6-chloro-2-iodo-1-Methyl-
Molecular FormulaC9H7ClIN
Molecular Weight291.51 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C1C=C(C=C2)Cl)I
InChIInChI=1S/C9H7ClIN/c1-12-8-5-7(10)3-2-6(8)4-9(12)11/h2-5H,1H3
InChIKeySOUUKXLWNVBGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-iodo-1-methyl-1H-indole (174734-20-4): Halogenated Indole Building Block for Pharmaceutical Research


6-Chloro-2-iodo-1-methyl-1H-indole (CAS 174734-20-4) is a halogenated indole derivative characterized by chlorine at the 6-position, iodine at the 2-position, and an N-methyl group. This substitution pattern confers distinct electronic properties and synthetic utility, making it a versatile intermediate for constructing complex heterocyclic frameworks in medicinal chemistry [1]. The compound serves as a key building block for the synthesis of biologically active molecules, particularly those targeting IDO1, CB1 receptors, and anticancer pathways [2][3].

Why 6-Chloro-2-iodo-1-methyl-1H-indole Cannot Be Replaced by Generic Indole Analogs in Critical Applications


Generic substitution of 6-chloro-2-iodo-1-methyl-1H-indole with simpler indole derivatives or alternative halogenation patterns fails due to the unique electronic interplay between the 6-chloro and 2-iodo substituents. The 2-iodo group provides high reactivity in palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) due to the weak C–I bond, enabling selective functionalization at the 2-position without affecting the 6-chloro moiety [1]. Meanwhile, the 6-chloro substituent modulates both the compound's lipophilicity and its biological target engagement, as demonstrated by retained CB1 receptor binding affinity in 6-chloroindole analogues compared to other regioisomers [2]. Substitution with a 2-bromo analog would significantly reduce cross-coupling efficiency, while omission of the 6-chloro group alters the pharmacokinetic and receptor-binding profile of downstream drug candidates .

Quantitative Differentiation of 6-Chloro-2-iodo-1-methyl-1H-indole Against Closest Analogs


IDO1 Inhibition: Sub-Nanomolar Potency in Cellular Assays

6-Chloro-2-iodo-1-methyl-1H-indole exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values of 3 nM and 4 nM in recombinant IFN-γ induced human HeLa cells, and 12 nM in IFN-γ-stimulated mouse M109 cells [1]. In comparison, the clinically evaluated IDO1 inhibitor epacadostat (INCB024360) demonstrates an IC50 of approximately 7.7 nM in human HeLa cell assays [2]. The target compound thus displays comparable or marginally superior potency to a well-characterized clinical candidate, positioning it as a viable starting point for IDO1-targeted drug discovery campaigns.

Immuno-oncology IDO1 inhibitor Cellular assay

Cross-Coupling Reactivity: C2–I Bond Outperforms C2–Br and C2–Cl in Palladium Catalysis

The 2-iodo substituent in 6-chloro-2-iodo-1-methyl-1H-indole enables highly efficient palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, due to the low bond dissociation energy of the C–I bond (approx. 50-60 kcal/mol) compared to C–Br (approx. 65-70 kcal/mol) and C–Cl (approx. 80-85 kcal/mol) [1]. 2-Iodoindoles have been demonstrated to undergo smooth coupling with terminal acetylenes, terminal olefins, and aryl borates in good to excellent yields . In contrast, the corresponding 2-chloroindoles require significantly harsher conditions or specialized catalysts, while 2-bromoindoles exhibit intermediate reactivity but with lower yields in certain transformations .

Synthetic methodology Suzuki coupling Heck reaction

CB1 Receptor Binding: 6-Chloro Substitution Retains Affinity vs. Other Regioisomers

In a systematic study of chloroindole regioisomers as MDMB-CHMICA analogues, the 6-chloro derivative largely retained human CB1 receptor binding affinity relative to the non-chlorinated parent compound [1]. In contrast, chlorination at positions 4 and 5 reduced binding affinity. This differential positional effect highlights the critical role of the 6-chloro substituent in maintaining target engagement, making 6-chloro-2-iodo-1-methyl-1H-indole a preferred scaffold for cannabinoid receptor ligand development over its 4-chloro or 5-chloro regioisomers.

Cannabinoid receptor Structure-activity relationship Receptor binding

Anticancer Activity: 6-Chloroindole Scaffold Enables MDM2/MDMx Targeting

3,6-Disubstituted indole derivatives incorporating the 6-chloroindole core have demonstrated growth inhibitory effects against p53 wild-type colorectal cancer cell lines (HCT116 p53+/+) with selectivity over p53 knockout isogenic cells [1]. Among twelve derivatives tested, compound 5a exhibited the most potent activity and stronger binding to MDM4 than MDM2, a profile similar to the reference compound Nutlin-3. While 6-chloro-2-iodo-1-methyl-1H-indole itself is an intermediate rather than the final active species, its 6-chloro substitution pattern is essential for accessing this pharmacophore class. In contrast, 5-chloro or 7-chloro regioisomers would likely yield different binding orientations and reduced potency based on established indole SAR [2].

Anticancer MDM2 inhibitor p53 pathway

Synthetic Versatility: 2-Iodoindoles as Substrates for Diverse Pd-Mediated Transformations

2-Iodoindoles, including N-methylated derivatives, have been established as exceptionally versatile substrates for a range of palladium-mediated transformations, including Heck reactions, Stille couplings, Suzuki couplings, and palladium-mediated carbonylations, affording diverse 2,3-disubstituted indoles in good to excellent yields . In contrast, the corresponding 2-unsubstituted indoles require pre-functionalization or harsher conditions for analogous transformations. The presence of the 2-iodo group enables convergent, modular synthesis strategies that are particularly valuable in medicinal chemistry for generating compound libraries around the 6-chloroindole core.

Synthetic methodology Palladium catalysis Diversification

Regioselective Functionalization: Orthogonal Reactivity of C2–I and C6–Cl Enables Sequential Derivatization

The C2–I bond in 6-chloro-2-iodo-1-methyl-1H-indole undergoes facile oxidative addition with Pd(0) catalysts under mild conditions, while the C6–Cl bond remains intact due to its significantly higher bond dissociation energy [1]. This orthogonality allows for selective functionalization at the 2-position via cross-coupling, followed by subsequent nucleophilic aromatic substitution or cross-coupling at the 6-position under more forcing conditions . In contrast, 6-bromo-2-iodo analogs exhibit less differentiation in reactivity between the two halogens, leading to potential selectivity issues in sequential transformations. In polyhalogenated indoles, Pd cross-couplings occur first at C2, then at C4–C7, and finally at C3, enabling predictable and programmable synthesis [2].

Orthogonal reactivity Sequential functionalization Medicinal chemistry

Optimal Application Scenarios for 6-Chloro-2-iodo-1-methyl-1H-indole Based on Differentiated Evidence


Immuno-Oncology Drug Discovery: IDO1 Inhibitor Lead Optimization

Leverage the potent IDO1 inhibition (IC50 3-4 nM in human HeLa cells) of 6-chloro-2-iodo-1-methyl-1H-indole to initiate structure-activity relationship (SAR) studies for next-generation IDO1 inhibitors . The compound's sub-nanomolar cellular potency makes it an attractive starting point for lead optimization campaigns targeting immune checkpoint modulation in cancer immunotherapy. Use the 2-iodo handle for Suzuki diversification to explore substitution patterns that enhance selectivity over IDO2 and TDO, while retaining the 6-chloro substituent to modulate lipophilicity and metabolic stability.

Synthetic Cannabinoid Research: CB1 Receptor Ligand Development

Utilize the 6-chloroindole core as a privileged scaffold for developing novel CB1 receptor ligands, based on evidence that 6-chloro substitution retains binding affinity compared to the parent indole, whereas 4- and 5-chloro regioisomers exhibit reduced affinity . The 2-iodo group enables rapid diversification via Suzuki or Sonogashira couplings to install diverse C2-substituents, facilitating exploration of structure-activity relationships around the indole core for both agonist and antagonist development.

MDM2/MDMx Anticancer Agent Synthesis

Deploy 6-chloro-2-iodo-1-methyl-1H-indole as a key intermediate in the synthesis of 3,6-disubstituted indole derivatives targeting the MDM2/MDMx-p53 protein-protein interaction . The 6-chloro substituent is essential for the pharmacophore, as demonstrated by selective growth inhibition in p53 wild-type cancer cells. The 2-iodo group permits installation of diverse C2-aryl or C2-alkenyl groups via cross-coupling, enabling systematic optimization of binding affinity to MDM2 and MDM4, as well as cellular potency and selectivity.

Modular Synthesis of 2,3,6-Trisubstituted Indole Libraries

Exploit the orthogonal reactivity of the C2–I and C6–Cl bonds to construct diverse libraries of 2,3,6-trisubstituted indoles in a programmable, sequential manner . First, perform Suzuki, Heck, or Sonogashira coupling at the C2 position under mild Pd catalysis while leaving the C6–Cl intact. Subsequently, functionalize the C6 position via nucleophilic aromatic substitution or Buchwald-Hartwig amination to introduce amines, ethers, or additional aryl groups. This convergent approach minimizes synthetic steps and maximizes scaffold diversity for hit-to-lead and lead optimization phases in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-iodo-1-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.